Daunorubicinol

描述

柔红霉素醇是柔红霉素的一种代谢产物,柔红霉素是一种蒽环类抗生素,主要用于化疗。 它以其在治疗各种类型白血病中的作用而闻名,包括急性髓系白血病和急性淋巴细胞白血病 . 柔红霉素醇保留了其母体化合物柔红霉素的细胞毒性,并有助于整体治疗效果。

准备方法

合成路线和反应条件: 柔红霉素醇通常通过柔红霉素的还原合成。 该过程涉及使用还原剂,如硼氢化钠或催化氢化 . 必须仔细控制反应条件,以确保选择性地还原柔红霉素中的羰基,形成柔红霉素醇。

工业生产方法: 柔红霉素醇的工业生产遵循类似的合成路线,但规模更大。 该过程涉及发酵链霉菌属,然后提取和纯化柔红霉素。 然后将柔红霉素化学还原以生产柔红霉素醇 .

化学反应分析

反应类型: 柔红霉素醇经历了几种类型的化学反应,包括:

氧化: 柔红霉素醇可以在特定条件下氧化回柔红霉素。

还原: 进一步还原会导致形成其他代谢产物。

取代: 各种取代反应可以在羟基和氨基上发生.

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等试剂。

还原: 硼氢化钠或催化氢化是常用的还原剂。

取代: 可以使用酰氯或卤代烷等试剂进行取代反应.

科学研究应用

作用机制

柔红霉素醇通过插入 DNA 并抑制拓扑异构酶 II 来发挥作用。这种抑制阻止了超螺旋 DNA 的松弛,从而阻断了 DNA 复制和转录。 该化合物还会产生自由基,导致细胞成分发生氧化损伤 .

类似化合物:

阿霉素: 另一种蒽环类抗生素,具有相似的作用机制,但药代动力学特性不同。

表柔比星: 阿霉素的一种衍生物,其化学结构略有改变,导致不同的治疗效果。

独特性: 柔红霉素醇的独特性在于它作为柔红霉素代谢产物的特定作用,有助于母体化合物的整体治疗效果。 它独特的药代动力学特征及其与细胞成分的相互作用使其成为研究和临床环境中的一种有价值的化合物 .

相似化合物的比较

Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.

Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different therapeutic effects.

Idarubicin: A synthetic derivative of daunorubicin with enhanced lipophilicity and improved cellular uptake

Uniqueness: Daunorubicinol is unique due to its specific role as a metabolite of daunorubicin, contributing to the overall therapeutic effects of the parent compound. Its distinct pharmacokinetic profile and interactions with cellular components make it a valuable compound in both research and clinical settings .

生物活性

Daunorubicinol (DNRol) is a significant metabolite of daunorubicin (DNR), a widely used anthracycline antibiotic in cancer therapy. Although DNR is known for its potent cytotoxic effects, DNRol exhibits different biological activities, which are crucial for understanding its role in cancer treatment and potential side effects.

-

Cytotoxicity : this compound retains some cytotoxic activity, albeit at a lower potency compared to its parent compound, daunorubicin. Its mechanism involves:

- Intercalation into DNA : Similar to DNR, DNRol can intercalate into DNA, disrupting replication and transcription processes .

- Inhibition of Topoisomerase II : DNRol may also inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .

- Reactive Oxygen Species (ROS) Generation : DNR and its metabolites can induce oxidative stress through the generation of ROS, leading to cellular damage .

-

Pharmacokinetics : The pharmacokinetic profile of DNRol differs significantly from DNR:

- Absorption and Distribution : DNRol is more polar than DNR, which affects its cellular uptake and distribution . The median area under the curve (AUC) for DNRol was reported as 2200 ng/mL·hr, indicating substantial systemic exposure following administration .

- Metabolism : The conversion of DNR to DNRol primarily occurs through the action of carbonyl reductases (CBR1 and CBR3), which reduce the carbonyl group in the daunorubicin structure .

Comparative Efficacy

Research indicates that while daunorubicin is more effective in inducing apoptosis in cancer cells, DNRol contributes to the overall antitumor effect. In vitro studies have shown that DNRol can suppress RNA synthesis effectively, suggesting it may still play a role in therapeutic efficacy despite its reduced potency .

Case Studies and Clinical Implications

Several studies have explored the implications of DNRol in clinical settings:

- Cardiotoxicity : Aging has been shown to exacerbate the cardiotoxic effects associated with both daunorubicin and this compound. This highlights the importance of monitoring cardiac function in patients undergoing treatment with these agents .

- Drug Resistance : In various cancer cell lines, increased expression of carbonyl reductases has been linked to reduced sensitivity to daunorubicin, indicating a potential mechanism for drug resistance where higher levels of DNRol may be produced .

Table: Summary of Biological Activities

| Activity Type | Daunorubicin (DNR) | This compound (DNRol) |

|---|---|---|

| Cytotoxicity | High | Moderate |

| Mechanism | DNA intercalation, Topoisomerase II inhibition | DNA intercalation, ROS generation |

| Pharmacokinetics AUC | 577 ng/mL·hr | 2200 ng/mL·hr |

| Metabolic Conversion | Primary metabolite | Secondary metabolite |

| Cardiotoxicity Risk | High | High |

| Role in Drug Resistance | Yes | Yes |

常见问题

Basic Research Questions

Q. What are the standard analytical methods for quantifying daunorubicinol in biological samples?

this compound is typically quantified using high-performance liquid chromatography (HPLC) with fluorescent detection . Key methodological considerations include:

- Extraction efficiency : Acid-alcohol extraction improves recovery rates by ensuring efficient separation of this compound from cellular components .

- Fluorescent detection : Fluorescence is measured at excitation/emission wavelengths specific to this compound, with linear ranges validated for enzyme activity estimation .

- Validation : Cross-referencing with standards (e.g., Toronto Research Chemicals) ensures specificity .

Q. How does this compound contribute to the pharmacological activity of daunorubicin?

this compound, the primary active metabolite of daunorubicin, retains cytotoxic activity by intercalating DNA and inhibiting topoisomerase II . Its formation via carbonyl reductase 1 (CBR1) is critical, as it prolongs intracellular drug exposure and influences both efficacy (leukemia cell death) and toxicity (cardiotoxicity) .

Q. What enzymatic pathways govern this compound formation?

this compound is synthesized via CBR1-mediated reduction of daunorubicin’s side-chain ketone group . Methodological insights include:

- Enzyme kinetics : CBR1 activity can be assayed using fluorescent probes and real-time PCR for genotyping (e.g., rs9024 polymorphism) .

- Species variability : Rat kidney homogenates and human blood cells show differential protein concentrations affecting conversion rates .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) models optimize this compound study designs?

A three-compartment mammillary model is recommended for PK modeling:

- Structural model : Incorporates a central compartment (plasma), shallow compartment (rapidly equilibrating tissues like liver), and deep compartment (slowly equilibrating tissues like bone marrow) .

- Optimal sampling : Designs with five sampling groups (n=5) minimize relative standard errors (<30%) for fixed parameters, balancing clinical practicality and precision .

- Metabolite integration : Joint PK models for daunorubicin and this compound improve predictions of metabolite-driven toxicity .

Q. How do CBR1 polymorphisms influence this compound synthesis and cardiotoxicity?

The CBR1 rs9024 polymorphism correlates with:

- Increased CBR1 mRNA/protein expression : Observed in trisomy 21 (DS) patients, leading to higher this compound levels and exacerbated cardiotoxicity .

- Functional validation : Allelic discrimination assays and enzymatic activity studies confirm variant-specific reductase efficiency .

- Therapeutic implications : Genotyping patients for rs9024 could personalize dosing to mitigate toxicity .

Q. How to resolve contradictions in tissue distribution data across preclinical models?

Discrepancies in AUC ratios (daunorubicin vs. This compound) arise from:

- Species-specific metabolism : Mice show equal AUCs in tumors and plasma, while rats exhibit higher this compound AUCs .

- Tumor selectivity : Amrubicinol (a related metabolite) demonstrates tumor-selective distribution due to in situ synthesis, unlike this compound .

- Methodological adjustments : Use tumor xenograft models with pharmacokinetic profiling at multiple time points to capture tissue-specific metabolite dynamics .

Q. What methodological challenges exist in this compound quantification, and how are they addressed?

Key challenges include:

- Solvent-induced fluorescence variability : Methanol/toluene ratios must remain constant during extraction to avoid skewed readings .

- Low metabolite concentrations : Acid-alcohol microcolumn techniques enhance sensitivity by concentrating diluted samples .

- Cross-reactivity : Thin-layer chromatography confirms specificity by isolating this compound’s aglycone moiety .

Q. How is this compound integrated into antibody-drug conjugate (ADC) design?

this compound derivatives like MCC-modified this compound are used in ADCs for:

- Targeted delivery : Linkers (e.g., MC-VC-PABC) enable tumor-specific release, reducing off-target toxicity .

- Mechanistic synergy : Combining topoisomerase II inhibition (this compound) with microtubule disruptors (e.g., auristatins) enhances antitumor efficacy .

- Preclinical validation : Flow-sorted T-cell receptor sequencing evaluates ADC specificity in xenograft models .

Methodological Recommendations Table

属性

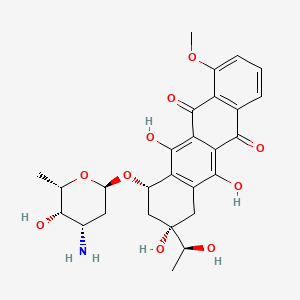

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZFVLKJYFNQW-PRFXOSGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28008-53-9 (hydrochloride) | |

| Record name | Daunorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28008-55-1 | |

| Record name | Daunorubicinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28008-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl) oxy]-6,8,11-trihydroxy-8-[(1RS)-1-hydroxyethyl]-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion-Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAUNORUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDU8YIP30L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。